2-Benzyl-4-phenylphthalazin-1(2h)-one

Description

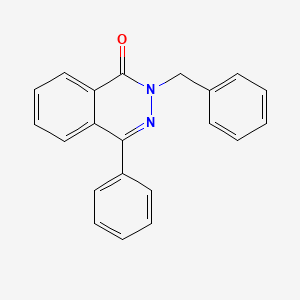

2-Benzyl-4-phenylphthalazin-1(2H)-one (CAS No. 3306-73-8) is a heterocyclic organic compound with the molecular formula C₂₁H₁₆N₂O and a molecular weight of 312.36 g/mol . Structurally, it consists of a phthalazinone core (a bicyclic system with two nitrogen atoms) substituted with a benzyl group at position 2 and a phenyl group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its aromatic and electron-rich framework, which facilitates interactions with biological targets or organic semiconductors .

The compound is typically synthesized via multi-step organic reactions, with purity standards reaching ≥97% in commercial batches .

Properties

CAS No. |

3306-73-8 |

|---|---|

Molecular Formula |

C21H16N2O |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-benzyl-4-phenylphthalazin-1-one |

InChI |

InChI=1S/C21H16N2O/c24-21-19-14-8-7-13-18(19)20(17-11-5-2-6-12-17)22-23(21)15-16-9-3-1-4-10-16/h1-14H,15H2 |

InChI Key |

OMENOLZPZUXUMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-phenylphthalazin-1(2h)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the condensation of benzyl and phenyl-substituted hydrazines with phthalic anhydride or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Alkylation Reactions

The phthalazinone nitrogen exhibits nucleophilic character, allowing alkylation with electrophilic reagents. For example:

-

Ethyl bromoacetate reacts with the compound in dry acetone under basic conditions (K₂CO₃) to yield 2-(benzyl)-4-phenyl-1-(ethoxycarbonylmethyl)phthalazin-1-ium bromide .

-

No O-alkylation products are observed, indicating preferential N-alkylation via an Sₙ2 mechanism .

Reaction Conditions :

| Reagent | Solvent | Base | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl bromoacetate | Dry acetone | K₂CO₃ | N-alkylated phthalazinone derivative | 65–73 |

Acylation Reactions

The nitrogen atom undergoes acylation with benzoyl chloride:

-

Refluxing with benzoyl chloride produces 2-benzoyl-4-phenylphthalazin-1(2H)-one , confirmed by IR spectroscopy (C=O stretch at 1692 cm⁻¹) and mass spectrometry (m/z = 368) .

-

Hydrazinolysis of the acylated product regenerates the parent phthalazinone .

Reaction Pathway :

Hydrazine Derivatives

-

Hydrazine hydrate in ethanol leads to ring-opening or substitution, forming hydrazide derivatives .

-

Thiosemicarbazide and thiocarbonohydrazide in pyridine yield thiourea and thiohydrazide derivatives, respectively, with characteristic IR absorptions for NH/CS groups (3150–3367 cm⁻¹) .

Mannich Reactions

Under Mannich conditions (formaldehyde + secondary amine):

-

Reaction with morpholine introduces a morpholinomethyl group at the phthalazinone nitrogen, confirmed by ¹H NMR (δ 2.50 ppm for CH₂) .

Cyclocondensation Reactions

-

Benzylamine in ethanol facilitates cyclocondensation, forming 2-benzyl-4-phenylphthalazino[1,2-b]quinazolin-1-one .

-

Thiosemicarbazide in refluxing pyridine generates fused thiadiazole derivatives, validated by HR-MS (e.g., m/z = 338 for C₁₈H₁₈N₄OS) .

Sulfonation and Halogenation

-

Benzenesulfonyl chloride in acetone introduces a sulfonamide group at the nitrogen, producing 2-(benzenesulfonyl)-4-phenylphthalazin-1(2H)-one .

-

Bromine in acetic acid selectively halogenates the phenyl ring, yielding 2-benzyl-4-(4-bromophenyl)phthalazin-1(2H)-one (¹³C NMR: δ 123.42 ppm for C-Br) .

Comparative Reactivity Table

| Reaction Type | Reagent | Key Product Feature | Spectral Data (IR/NMR) |

|---|---|---|---|

| Alkylation | Ethyl bromoacetate | N-CH₂COOEt | ¹H NMR: δ 4.28 (CH₂), 1.32 (CH₃) |

| Acylation | Benzoyl chloride | N-COC₆H₅ | IR: 1692 cm⁻¹ (C=O) |

| Sulfonation | Benzenesulfonyl chloride | N-SO₂C₆H₅ | ¹H NMR: δ 7.80–7.94 (SO₂Ar) |

| Cyclocondensation | Benzylamine | Fused quinazoline ring | HR-MS: m/z = 347 (C₂₂H₂₁NO₃) |

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Benzyl-4-phenylphthalazin-1(2H)-one exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Gram-Negative Bacteria | Gram-Positive Bacteria | Fungi |

|---|---|---|---|

| 1 | 10 mm | 14 mm | 11 mm |

| 2 | 14 mm | 12 mm | 10 mm |

| ... | ... | ... | ... |

| Ampicillin | 22 mm | 22 mm | - |

Note: Measurements are in diameter of inhibition zones in millimeters.

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly as a BRD4 inhibitor, which is relevant in breast cancer therapy. Derivatives of phthalazinones have shown varying degrees of efficacy against different breast cancer subtypes, indicating their potential as therapeutic agents .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Screening

A study systematically screened various derivatives of phthalazinones for antimicrobial activity using disc diffusion methods against multiple bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial potency compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent study focused on breast cancer treatment, derivatives of phthalazinones were synthesized and tested for BRD4 inhibition. One derivative exhibited an IC50 value indicating strong inhibitory activity, suggesting that structural modifications can lead to enhanced anticancer properties .

Mechanism of Action

The mechanism of action of 2-Benzyl-4-phenylphthalazin-1(2h)-one depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity and Bioactivity The introduction of halogens (e.g., bromine in , chlorine in ) enhances electrophilicity, improving cross-coupling reactivity or metabolic stability in drug candidates. Oxadiazole rings (e.g., in ) contribute to π-π stacking interactions and hydrogen bonding, critical for enzyme inhibition or receptor binding .

Molecular Weight and Size

- Larger analogs (e.g., molecular weight >400 g/mol in ) may face challenges in bioavailability due to reduced solubility, though halogenation and polar groups (e.g., sulfonyl in ) can mitigate this issue.

Structural Diversity and Applications

- Mercapto-oxadiazole derivatives () are explored for antimicrobial activity due to sulfur's nucleophilic reactivity.

- Benzodioxol-containing analogs () show promise in central nervous system (CNS) drug design owing to their ability to penetrate the blood-brain barrier.

Biological Activity

2-Benzyl-4-phenylphthalazin-1(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C19H16N2O and a molecular weight of 312.36 g/mol. Its structure features a phthalazinone core with a benzyl group and a phenyl substituent, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through the inhibition of specific enzymes or pathways involved in tumor growth. For instance, derivatives of phthalazinones have shown cytotoxicity against various cancer cell lines.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, including activity against dermatophytes and other pathogens. The structural modifications in phthalazinones can enhance their effectiveness against bacterial strains .

Table 1: Summary of Biological Activities

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial growth. For example, phthalazinone derivatives have been studied for their inhibitory effects on poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms .

- Receptor Interaction : The compound might also interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

- Cytotoxicity Studies : A study reported the synthesis and evaluation of various phthalazinone derivatives, revealing that structural modifications can significantly enhance anticancer activity against specific cell lines .

- Antimicrobial Efficacy : Research on phthalazinone derivatives demonstrated effective inhibition against various bacterial strains, suggesting that similar modifications to this compound could yield potent antimicrobial agents .

- Synthesis Techniques : Innovative synthetic methods have been developed to create derivatives with improved biological activity. For instance, one-pot synthesis techniques have shown promise in enhancing yield and efficiency while maintaining biological efficacy .

Q & A

(Basic) What are the optimal synthetic routes for 2-Benzyl-4-phenylphthalazin-1(2H)-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis optimization involves identifying critical variables (e.g., catalyst type, solvent polarity, temperature) through factorial design experiments. For example, a 2³ factorial design can test three factors (catalyst concentration, reaction time, temperature) at two levels to determine interactions . Process control tools, such as response surface methodology (RSM), can refine conditions to maximize yield .

Example Optimization Table:

| Variable | Level 1 | Level 2 |

|---|---|---|

| Catalyst (mol%) | 5 | 10 |

| Temperature (°C) | 80 | 120 |

| Reaction Time (h) | 6 | 12 |

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Characterization requires multi-modal validation:

- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR chemical shifts and coupling constants .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) .

- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase C18 columns .

Example Characterization Parameters:

| Technique | Parameters |

|---|---|

| ¹H NMR | 400 MHz, CDCl₃, δ 7.2–8.1 (aromatic H) |

| ESI-MS | m/z 340.4 [M+H]⁺ |

| HPLC | 70:30 MeOH:H₂O, 1.0 mL/min, 254 nm |

(Basic) How can researchers design in vitro assays to preliminarily assess the biological activity of this compound?

Methodological Answer:

Use cell-based assays targeting hypothesized mechanisms (e.g., kinase inhibition or receptor antagonism). For example:

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency .

(Advanced) How should researchers address contradictory data in biological activity studies of this compound?

Methodological Answer:

Systematic validation steps include:

Replicate Experiments : Control batch-to-batch compound variability .

Assay Standardization : Use positive controls (e.g., known inhibitors) and validate assay conditions .

Meta-Analysis : Compare results across studies to identify confounding variables (e.g., cell line specificity) .

Example Validation Framework:

| Step | Action |

|---|---|

| Replication | Repeat assays with independent batches |

| Controls | Include reference compounds (e.g., staurosporine) |

| Statistics | Apply ANOVA to assess significance |

(Advanced) What computational methods are suitable for investigating the reaction mechanisms of this compound synthesis?

Methodological Answer:

Density Functional Theory (DFT) simulations can model transition states and energy barriers. Key steps:

Geometry Optimization : Use B3LYP/6-31G(d) basis sets to minimize energy .

Transition State Search : Apply QST2 or Nudged Elastic Band (NEB) methods .

Solvent Effects : Include PCM models to account for solvent interactions .

(Advanced) How can researchers evaluate the stability of this compound under varying storage and operational conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants .

- Humidity Tests : Use desiccators with controlled RH (e.g., 75% RH) to assess hydrolysis .

Example Stability Conditions:

| Condition | Parameters |

|---|---|

| Thermal | 40°C, 4 weeks, dark |

| Photolytic | 1.2 million lux-hours |

| Hydrolytic | 75% RH, 25°C, 4 weeks |

(Advanced) What strategies enhance the sensitivity of analytical methods for detecting this compound in complex matrices?

Methodological Answer:

Optimize sample preparation and instrument parameters:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate the compound from biological fluids .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 340→222) with electrospray ionization .

- Matrix Effects : Validate recovery rates (85–115%) using spiked samples .

(Advanced) How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound derivatives?

Methodological Answer:

Adopt a scaffold-hopping approach:

Substituent Variation : Modify benzyl or phenyl groups to alter steric/electronic effects .

Pharmacophore Mapping : Identify critical functional groups using molecular docking .

ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Example SAR Design:

| Modification | Biological Target | Expected Impact |

|---|---|---|

| Electron-withdrawing groups | Kinase inhibition | Enhanced binding affinity |

| Hydrophilic substituents | Solubility | Improved bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.